molecular formula C7H6BrN3 B1532198 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 1159981-96-0

3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine

Cat. No. B1532198
CAS RN: 1159981-96-0
M. Wt: 212.05 g/mol
InChI Key: RIBJTPXNCVTKSE-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine is a chemical compound with the CAS Number: 1159981-96-0 . It has a molecular weight of 212.05 and its IUPAC name is 3-bromo-2-methylpyrazolo[1,5-A]pyrimidine .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine is 1S/C7H6BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3 . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Physical And Chemical Properties Analysis

3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have shown promising results in anticancer research. They have been studied for their effectiveness against various human cancer cell lines and have been found to induce cell death through apoptosis by inhibiting CDK enzymes .

Antitumor Activity

Compounds within this class, including derivatives of pyrazolo[1,5-a]pyrimidines, have demonstrated antitumor activity against liver carcinoma (HEPG2-1) cells. Some compounds have shown significant inhibition with low IC50 values indicating potent activity .

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties, making them suitable for use in optical devices .

Synthetic Versatility

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications at multiple positions on the compound. This versatility is crucial for creating derivatives with specific properties for various scientific applications .

Safety and Hazards

The safety information for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The future directions for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine could involve further exploration of its optical applications and its potential as an inhibitor .

properties

IUPAC Name

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBJTPXNCVTKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=NC2=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159981-96-0
Record name 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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